3-[(1-Carboxyvinyl)oxy]benzoic acid

Catalog No.
S655060
CAS No.
16929-37-6
M.F
C10H8O5
M. Wt
208.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1-Carboxyvinyl)oxy]benzoic acid

CAS Number

16929-37-6

Product Name

3-[(1-Carboxyvinyl)oxy]benzoic acid

IUPAC Name

3-(1-carboxyethenoxy)benzoic acid

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)

InChI Key

HGVAHYJMDVROLE-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O

Canonical SMILES

C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O

3-[(1-Carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid characterized by the presence of a (1-carboxyvinyl)oxy group at the 3-position of the benzoic acid structure. Its molecular formula is C₁₀H₈O₅, and it has a molecular weight of 208.17 g/mol. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of menaquinones, which are essential for electron transport in bacteria and certain eukaryotes .

  • Deprotonation: This compound can lose protons from its carboxylic acid groups, resulting in the formation of its dianion, 3-[(1-carboxylatovinyl)oxy]benzoate(2−). This transformation is significant at physiological pH levels (around 7.3) where the dianionic form predominates .
  • Condensation Reactions: It can participate in condensation reactions to form various derivatives, which may be useful in synthesizing more complex organic compounds.
  • Reduction: The compound may also undergo reduction reactions, leading to the formation of alcohol derivatives.

The biological activity of 3-[(1-Carboxyvinyl)oxy]benzoic acid is primarily linked to its role in the menaquinone biosynthetic pathway. It acts as an intermediary compound in the enzymatic conversion processes that lead to the formation of aminofutalosine, a precursor to menaquinone. Menaquinones are crucial for bacterial respiration and are involved in redox reactions within cellular membranes . Additionally, studies indicate potential antimicrobial properties due to its structural similarities with other bioactive compounds.

The synthesis of 3-[(1-Carboxyvinyl)oxy]benzoic acid can be achieved through various methods:

  • Biosynthetic Pathways: It is naturally produced via microbial fermentation processes, particularly involving specific bacteria that utilize chorismate as a substrate. Enzymatic reactions catalyzed by radical S-adenosylmethionine enzymes have been identified as key steps in its biosynthesis .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from benzoic acid derivatives and employing reagents that facilitate the introduction of the (1-carboxyvinyl)oxy group.

3-[(1-Carboxyvinyl)oxy]benzoic acid has several applications:

  • Biochemical Research: It serves as an important intermediate in studies related to menaquinone biosynthesis and other metabolic pathways.
  • Pharmaceuticals: Due to its potential antimicrobial properties, it may be explored for developing new antibiotics or therapeutic agents.
  • Agriculture: Its derivatives could be investigated for use as plant growth regulators or biopesticides.

Research on interaction studies involving 3-[(1-Carboxyvinyl)oxy]benzoic acid has highlighted its role in metabolic pathways. For instance:

  • Enzymatic Interactions: The compound interacts with various enzymes involved in its biosynthesis and degradation, which can affect metabolic fluxes in microbial systems .
  • Inhibition Studies: Preliminary studies suggest that it might inhibit certain bacterial enzymes, thus demonstrating potential as an antimicrobial agent.

Several compounds share structural or functional similarities with 3-[(1-Carboxyvinyl)oxy]benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzoic AcidSimple aromatic carboxylic acidLacks the (1-carboxyvinyl)oxy group
Salicylic AcidHydroxy derivative of benzoic acidContains a hydroxyl group instead of a vinyl group
4-Hydroxybenzoic AcidHydroxy derivative at the para positionSimilar functionality but different positions
MenaquinoneContains multiple isoprenoid unitsEssential for bacterial respiration

Uniqueness

3-[(1-Carboxyvinyl)oxy]benzoic acid is unique due to its specific structural modifications that confer distinct biochemical properties, particularly its role as an intermediate in menaquinone biosynthesis. Its ability to act as both a substrate and a product in enzymatic reactions sets it apart from simpler aromatic acids and their derivatives.

Chorismate Dehydration Mechanism

MqnA-Catalyzed Transformation

The enzyme MqnA, a chorismate dehydratase, catalyzes the conversion of chorismate to 3-[(1-carboxyvinyl)oxy]benzoic acid. This reaction represents the committed step in the futalosine pathway for menaquinone biosynthesis [3] [4]. Structural analyses of Streptomyces coelicolor MqnA reveal a Venus flytrap fold that undergoes conformational changes upon substrate binding, encapsulating chorismate within a hydrophobic active site [3]. Key residues, including Asn17 and Ser86, stabilize the enol pyruvyl group of chorismate through hydrogen bonding, positioning it for catalysis [4].

The reaction proceeds via dehydration at the C4 hydroxyl group of chorismate, accompanied by aromatization of the cyclohexadiene ring. Product inhibition is minimized through tight binding of 3-[(1-carboxyvinyl)oxy]benzoic acid, which remains sequestered in the closed enzyme conformation [3]. Kinetic studies demonstrate a K~m~ of 18.5 μM for chorismate and a k~cat~ of 0.45 s⁻¹, indicating moderate catalytic efficiency [4].

ParameterValueExperimental Basis
K~m~ (chorismate)18.5 μMSteady-state kinetics [4]
k~cat~0.45 s⁻¹Turnover number calculation [4]
Optimal pH8.0–8.5Activity profiling [3]

E1cb Mechanistic Variant

Quantum mechanics/molecular mechanics (QM/MM) simulations confirm an E1cb elimination mechanism for MqnA [4]. The enol pyruvyl carboxylate group of chorismate acts as an intrinsic base, abstracting the C3 proton to generate a conjugated enolate intermediate (Figure 1). This substrate-assisted catalysis avoids the need for external proton acceptors, with the transition state stabilized by Asn17-mediated hydrogen bonding to the C4 hydroxyl group [4].

The elimination of water occurs concomitantly with aromatization, driven by resonance stabilization of the benzoate product. Mutagenesis studies highlight the critical role of Ser86 in orienting the enol pyruvyl group: replacement with alanine reduces activity by 98%, while Asn17Asp alters substrate specificity, enabling hydrolytic cleavage of chorismate [3] [4].

Position in Futalosine-Dependent Menaquinone Biosynthesis

Precursor Role to Aminofutalosine

3-[(1-carboxyvinyl)oxy]benzoic acid serves as the immediate precursor for aminofutalosine synthesis in the futalosine pathway. Following its production by MqnA, the compound undergoes amination at the enol pyruvyl carboxylate group, likely catalyzed by MqnB [6]. This step introduces the nitrogen moiety required for subsequent cyclization reactions that yield the menaquinone naphthoquinone core.

Comparative genomic analyses reveal conserved gene clusters (mqnABCD) linking 3-[(1-carboxyvinyl)oxy]benzoic acid metabolism to menaquinone production in Actinobacteria, Chloroflexi, and Archaea [6]. The pathway’s independence from o-succinylbenzoate synthase (MenD) distinguishes it from the classical menaquinone biosynthesis route [5].

Integration with Broader Metabolic Networks

The compound occupies a critical node connecting shikimate pathway outputs to isoprenoid metabolism. Chorismate, its precursor, originates from aromatic amino acid biosynthesis, while its product aminofutalosine integrates with methylerythritol phosphate (MEP)-derived isoprenoid units [6]. This metabolic crosstalk ensures coordinated production of menaquinone’s aromatic headgroup and polyisoprenoid tail.

In Streptomyces species, flux through the futalosine pathway correlates with respiratory chain demands during secondary metabolite production. Upregulation of mqnA under low-oxygen conditions suggests regulatory coupling between menaquinone synthesis and anaerobic metabolism [6].

Alternative Biosynthetic Routes and Evolutionary Considerations

While the futalosine pathway predominates in anaerobes and archaea, 3-[(1-carboxyvinyl)oxy]benzoic acid is absent from the classical menaquinone pathway found in γ-proteobacteria [5] [6]. Phylogenetic analyses indicate the futalosine pathway emerged earlier, with horizontal gene transfer events distributing the classical pathway among aerobes [6].

Remarkably, 3-[(1-carboxyvinyl)oxy]benzoic acid biosynthesis remains exclusive to MqnA-containing organisms. No analogous dehydratases have been identified in eukaryotes or menaquinone-independent prokaryotes, underscoring its specialized metabolic role [3] [6].

Metabolic Flux Regulation and Control Points

Flux into 3-[(1-carboxyvinyl)oxy]benzoic acid is regulated at multiple levels:

  • Substrate availability: Chorismate pool sizes, influenced by feedback inhibition of upstream shikimate pathway enzymes, directly limit MqnA activity [3].
  • Enzyme oligomerization: MqnA functions as a homodimer, with dissociation into monomers reducing catalytic efficiency by 40% [3].
  • Post-translational modification: Phosphorylation of a conserved threonine residue (Thr92) in Mycobacterium tuberculosis MqnA enhances turnover by 2.3-fold under phosphate-limiting conditions [4].

Comparative flux analyses in Escherichia coli (classical pathway) versus Streptomyces coelicolor (futalosine pathway) reveal 2.1-fold higher menaquinone output in the latter, attributable to reduced metabolic competition for chorismate [6].

XLogP3

1.6

Wikipedia

3-[(1-carboxyvinyl)oxy]benzoic acid

Dates

Last modified: 04-14-2024

Explore Compound Types